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Compound of Interest

Compound Name:

2-Amino-6-chloro-9-(3-deoxy-3-

fluoro-beta-D-ribofuranosyl)-9H-

purine

CAS No.: 1612192-05-8

Cat. No.: B12336917

Get Quote

An In-Depth Technical Guide to Clofarabine: Molecular Structure, Properties, and Clinical

Significance

Abstract
Clofarabine, a second-generation purine nucleoside analog, represents a significant

advancement in the chemotherapy of hematological malignancies, particularly in relapsed or

refractory pediatric acute lymphoblastic leukemia. Its unique molecular structure, combining the

favorable properties of cladribine and fludarabine, confers a distinct mechanism of action and

clinical profile. This guide provides a comprehensive technical overview of clofarabine, detailing

its molecular structure, physicochemical properties, mechanism of action, pharmacokinetics,

and clinical applications. It is intended for researchers, scientists, and drug development

professionals seeking a deeper understanding of this potent antimetabolite.
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Clofarabine, chemically known as 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine,

possesses a unique halogenated structure that enhances its stability and biological activity.

Structural Features
The key structural modifications of clofarabine compared to its predecessors are:

A chlorine atom at the 2-position of the adenine base: This substitution renders the molecule

resistant to deamination by adenosine deaminase (ADA), an enzyme that inactivates many

nucleoside analogs. This increased stability leads to a longer plasma half-life and greater

intracellular accumulation of the active triphosphate form.

A fluorine atom at the 2'-position of the sugar moiety in the arabinose configuration: This

feature enhances the stability of the glycosidic bond, making it resistant to phosphorolytic

cleavage by purine nucleoside phosphorylase (PNP). The arabinose configuration also

contributes to its recognition by deoxycytidine kinase (dCK), the primary enzyme responsible

for its activation.

Caption: Molecular structure of clofarabine.

Physicochemical Properties
A summary of the key physicochemical properties of clofarabine is presented in the table

below.

Property Value Source

Molecular Formula C₁₀H₁₁ClFN₅O₃

Molecular Weight 303.68 g/mol

Appearance White to off-white solid

Melting Point 133-135 °C

Solubility
Soluble in water ( >2.98

mg/mL at 25°C)

pKa 3.6 (basic)
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Mechanism of Action
Clofarabine exerts its cytotoxic effects through a multi-faceted mechanism, primarily by

interfering with DNA synthesis and repair.

Cellular Uptake and Activation
Clofarabine is a prodrug that requires intracellular phosphorylation to become active.

Transport: Clofarabine enters the cell via nucleoside transporters, primarily the human

equilibrative nucleoside transporter 1 (hENT1).

Phosphorylation: Once inside the cell, it is sequentially phosphorylated by:

Deoxycytidine kinase (dCK) to clofarabine 5'-monophosphate.

Nucleoside monophosphate kinases to clofarabine 5'-diphosphate.

Nucleoside diphosphate kinases to the active clofarabine 5'-triphosphate.

Inhibition of DNA Polymerase and Ribonucleotide
Reductase
The active triphosphate form of clofarabine inhibits two key enzymes involved in DNA

synthesis:

DNA Polymerase: Clofarabine triphosphate competes with deoxyadenosine triphosphate

(dATP) for incorporation into the growing DNA strand by DNA polymerase α and δ. Once

incorporated, it terminates DNA chain elongation and induces apoptosis.

Ribonucleotide Reductase (RNR): Clofarabine triphosphate also inhibits RNR, the enzyme

responsible for converting ribonucleotides to deoxyribonucleotides. This depletion of the

intracellular deoxynucleotide pool further hinders DNA synthesis and repair.

Induction of Apoptosis
By disrupting DNA synthesis and repair, clofarabine triggers the intrinsic apoptotic pathway.

This involves the release of cytochrome c from the mitochondria, leading to the activation of
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caspases and subsequent programmed cell death.
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Caption: Mechanism of action of clofarabine.

Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic effects of clofarabine on a

cancer cell line.

Materials:

Cancer cell line of interest (e.g., CCRF-CEM for leukemia)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Clofarabine stock solution (e.g., 10 mM in DMSO)

96-well cell culture plates

MTT or similar cell viability reagent

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate overnight at 37°C and 5% CO₂.

Drug Treatment: Prepare serial dilutions of clofarabine in complete medium. Remove the old

medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control

(medium with DMSO).

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4

hours.

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well

and incubate overnight to dissolve the formazan crystals.
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Data Acquisition: Read the absorbance at 570 nm using a plate reader.

Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of

the clofarabine concentration.

Clinical Pharmacology and Applications
Pharmacokinetics

Administration: Clofarabine is administered intravenously.

Distribution: It is widely distributed throughout the body.

Metabolism: As described earlier, it is intracellularly metabolized to its active triphosphate

form.

Elimination: Clofarabine is primarily eliminated through the kidneys.

Clinical Applications
Clofarabine is approved by the FDA for the treatment of pediatric patients (1-21 years old) with

relapsed or refractory acute lymphoblastic leukemia (ALL) after at least two prior regimens. It

has also shown activity in other hematological malignancies, including acute myeloid leukemia

(AML) and myelodysplastic syndromes (MDS).

Adverse Effects
The most common side effects of clofarabine are related to its myelosuppressive effects and

include:

Anemia

Leukopenia

Neutropenia

Thrombocytopenia

Nausea and vomiting
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Diarrhea

Febrile neutropenia

Conclusion
Clofarabine is a potent antimetabolite with a well-defined mechanism of action that has proven

effective in the treatment of relapsed or refractory pediatric ALL. Its unique molecular structure

confers stability and enhances its cytotoxic activity. Further research is ongoing to explore its

potential in other cancers and in combination with other chemotherapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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